N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide

Catalog No.
S13776861
CAS No.
M.F
C10H15NO2S
M. Wt
213.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide

Product Name

N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide

IUPAC Name

N-methyl-3-propan-2-ylbenzenesulfonamide

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

InChI

InChI=1S/C10H15NO2S/c1-8(2)9-5-4-6-10(7-9)14(12,13)11-3/h4-8,11H,1-3H3

InChI Key

UAJAUBYHPPWBKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)S(=O)(=O)NC

N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group and an isopropyl group. The sulfonamide group is attached to the benzene ring at position 1, while the isopropyl group is at position 3. The nitrogen atom of the sulfonamide is methylated, giving rise to the N-methyl designation.

The compound's structure can be represented as follows:

CH3HN SO2C6H4CH CH3 2\begin{array}{c}\text{CH}_3\\|\\\text{HN SO}_2-\text{C}_6\text{H}_4-\text{CH CH}_3\text{ }_2\end{array}

  • Oxidation: The sulfonamide group can be oxidized to form sulfones or sulfoxides.
  • N-Alkylation: The nitrogen atom of the sulfonamide group can undergo further alkylation reactions with alkyl halides or other electrophiles.
  • Hydrolysis: Under strong acidic or basic conditions, the sulfonamide bond can be hydrolyzed, resulting in the formation of sulfonic acid and methylamine.
  • Nucleophilic aromatic substitution: The benzene ring can undergo nucleophilic aromatic substitution reactions, particularly if additional activating groups are present.

Sulfonamides are known for their diverse biological activities, particularly as antimicrobial agents. While specific data on N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide is limited, sulfonamides in general exhibit the following biological properties:

  • Antibacterial activity: Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis.
  • Enzyme inhibition: Some sulfonamides act as carbonic anhydrase inhibitors, which can be useful in treating glaucoma and other conditions .
  • Anti-inflammatory effects: Certain sulfonamides possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders.

The synthesis of N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide can be achieved through several methods:

  • Sulfonylation of methylamine: 3-(Propan-2-yl)benzene-1-sulfonyl chloride can be reacted with methylamine to form the desired sulfonamide .
  • N-Methylation of the parent sulfonamide: The unmethylated sulfonamide can be treated with a methylating agent such as methyl iodide in the presence of a base.
  • Reduction of a nitro precursor: A nitro compound can be reduced to an amine, which is then sulfonylated and methylated to yield the target molecule.

N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide and related compounds have potential applications in various fields:

  • Pharmaceutical industry: As a potential lead compound for drug development, particularly in areas where sulfonamides have shown efficacy, such as antibacterial or anti-inflammatory treatments.
  • Agrochemicals: Sulfonamides are used in the production of herbicides and pesticides.
  • Organic synthesis: As a building block or intermediate in the synthesis of more complex molecules.
  • Analytical chemistry: Sulfonamides can be used as derivatizing agents for certain analytical procedures.

Interaction studies involving N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide could include:

  • Protein binding: Investigating the compound's ability to bind to specific proteins, such as carbonic anhydrase or other potential drug targets.
  • Metabolic studies: Examining how the compound is metabolized in biological systems and identifying potential metabolites.
  • Structure-activity relationship (SAR) studies: Comparing the activity of this compound with structurally similar sulfonamides to understand the impact of specific structural features on biological activity.

Similar Compounds

Several compounds share structural similarities with N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide:

  • N-Butyl-N-(3-methylbut-3-en-1-yn-1-yl)methanesulfonamide: This compound contains a sulfonamide group and an alkyl substituent, but with a more complex unsaturated side chain .
  • 4-{[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide: This molecule features a sulfonamide group attached to a benzene ring, but with a more elaborate heterocyclic substituent .
  • 2,4-Dichloro-5-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzenesulfonamide: This compound contains a sulfonamide group and a substituted benzene ring, but with additional functional groups and a tetrazole moiety .
  • 4-Methyl-N-(propan-2-yl)benzene-1-sulfonamide: This is a positional isomer of the target compound, with the isopropyl group on the nitrogen instead of the benzene ring .

These similar compounds highlight the structural diversity within the sulfonamide class and demonstrate how small changes in substitution patterns can lead to molecules with potentially different properties and applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.08234989 g/mol

Monoisotopic Mass

213.08234989 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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